2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-17-13-5-4-11(9-14(13)18-10)15(19)16-7-6-12-3-2-8-20-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNOKMJJPFYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18N2OS
- Molecular Weight : 270.37 g/mol
- IUPAC Name : 2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
The compound features a benzoimidazole core fused with a thiophene ring and an ethyl side chain, which is thought to contribute to its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance, derivatives of benzoimidazole have been shown to inhibit kinases and other targets involved in cellular signaling pathways. The exact mechanism for this specific compound remains under investigation but may involve modulation of kinase activity or interaction with G-protein coupled receptors (GPCRs).
Pharmacological Effects
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Anticancer Activity :
- Studies have shown that related benzoimidazole compounds exhibit significant anticancer properties. For example, compounds that inhibit CK1δ have been noted for their ability to reduce tumor cell proliferation in vitro .
- In a comparative study, various derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines.
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Preliminary studies suggest that thiophene-containing compounds may exhibit antimicrobial properties. The presence of the thiophene moiety is hypothesized to enhance membrane permeability and disrupt bacterial cell walls.
Case Studies and Research Findings
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to new derivatives with varied properties.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines.
Medicine
- Therapeutic Effects : Investigations into the anti-inflammatory and analgesic effects of this compound are ongoing. Its potential to alleviate pain and inflammation makes it a candidate for further pharmaceutical development.
Industry
- Advanced Materials : The compound's unique properties make it suitable for developing advanced materials such as organic semiconductors. Its stability and conductivity can be harnessed in electronic applications.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of synthesized derivatives of 2-methyl-N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at varying concentrations, suggesting its potential as an antimicrobial agent.
-
Anticancer Research :
- In vitro studies demonstrated that certain derivatives could inhibit the proliferation of human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
-
Material Science Applications :
- Researchers have explored the use of this compound in organic photovoltaic cells. Initial findings suggest that it can enhance charge transport efficiency, which is crucial for improving the performance of solar cells.
Q & A
Basic: What synthetic strategies optimize yield for this compound, and how are intermediates validated?
Methodological Answer:
Efficient synthesis involves multi-step protocols. For example, coupling a thiophen-2-yl ethylamine derivative with a substituted benzo[d]imidazole precursor using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF at 0–5°C ensures controlled reaction kinetics. Key intermediates are validated via:
- IR spectroscopy to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹).
- H-NMR for tracking proton environments (e.g., disappearance of amine protons at δ 2.5–3.0 ppm post-acylation) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolve stereochemistry using SHELXL (e.g., refining thermal displacement parameters to address disorder in the tetrahydrobenzoimidazole ring) .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
- 2D NMR (COSY, HSQC): Assign diastereotopic protons in the tetrahydrobenzoimidazole core .
Advanced: How to address crystallographic disorder in the tetrahydrobenzoimidazole moiety?
Methodological Answer:
Disorder in flexible rings is resolved via:
- SHELXL refinement: Split positions with PART instructions and constrain ADPs (anisotropic displacement parameters) for overlapping atoms.
- Mercury CSD's "Packing Similarity" tool: Compare with analogous structures (e.g., Cambridge Structural Database entries) to identify common packing motifs and validate refinement .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Scaffold diversification: Synthesize analogs with thiophene replaced by furan () or varying substituents on the ethyl linker ().
- Computational docking (AutoDock Vina): Screen analogs against targets (e.g., kinases) using poses from co-crystallized ligands (e.g., PDB: 3QKK). Validate via SPR (surface plasmon resonance) binding assays .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-analysis: Use comparative frameworks () to assess variables (e.g., assay type: cell-free vs. cell-based).
- Dose-response validation: Re-test compounds under standardized conditions (e.g., 72h MTT assays in HepG2 cells, IC₅₀ ± SEM). Cross-reference with structural analogs () to isolate substituent-specific effects .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- Forced degradation studies: Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC-UV at 24h intervals. Monitor hydrolytic cleavage (amide bond) and oxidative degradation (thiophene ring) .
- LC-MS/MS: Identify degradation products (e.g., free thiophen-2-yl ethylamine via m/z 128.1 [M+H]⁺) .
Advanced: How to evaluate polymorphism and its impact on solubility?
Methodological Answer:
- Mercury CSD's "Void Visualization": Quantify crystal packing density to predict solubility.
- DSC/TGA: Compare melting endotherms of polymorphs. High-density forms often exhibit lower solubility .
Advanced: What methodologies identify multi-target interactions in cellular pathways?
Methodological Answer:
- Chemoproteomics (Activity-Based Protein Profiling): Use a biotinylated probe derivative to pull down interacting proteins from lysates. Validate via Western blot for kinases/phosphatases .
- Transcriptomics (RNA-seq): Compare gene expression profiles in treated vs. untreated cells (FDR <0.05) .
Basic: How to ensure purity for in vivo studies?
Methodological Answer:
- Preparative HPLC: Use C18 columns with gradient elution (ACN:H₂O + 0.1% TFA). Collect fractions with >99.5% purity (λ = 254 nm).
- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How do solvent effects influence reaction selectivity during synthesis?
Methodological Answer:
- DFT calculations (Gaussian 16): Model transition states in polar aprotic (DMF) vs. non-polar (toluene) solvents. Polar solvents stabilize zwitterionic intermediates, favoring acylation over dimerization.
- Kinetic monitoring (in situ IR): Track reaction progress under varied solvents to optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
